molecular formula C10H17BrO2 B14418434 1-Bromo-7,12-dioxaspiro[5.6]dodecane CAS No. 84658-00-4

1-Bromo-7,12-dioxaspiro[5.6]dodecane

Cat. No.: B14418434
CAS No.: 84658-00-4
M. Wt: 249.14 g/mol
InChI Key: TVGVWQHOFGNMPB-UHFFFAOYSA-N
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Description

1-Bromo-7,12-dioxaspiro[5.6]dodecane is a specialized chemical reagent designed for advanced synthetic and medicinal chemistry research. This compound features a unique spiroketal core structure—a bicyclic system with two oxygen atoms forming a 7,12-dioxaspiro[5.6]dodecane framework —which is functionally diversified by a reactive bromoalkyl substituent. The spiroketal moiety is a privileged structure found in numerous biologically active natural products and pharmaceuticals, known for its structural rigidity and ability to influence molecular conformation and properties . The primary research value of this compound lies in its utility as a versatile synthetic building block. The bromine atom serves as an excellent leaving group, enabling this molecule to participate in various carbon-carbon bond-forming reactions, such as nucleophilic substitutions. This allows researchers to elaborate the spiroketal scaffold by appending diverse molecular fragments, making it invaluable for constructing compound libraries or complex target molecules. Its primary applications include serving as a key intermediate in the synthesis of potential new chemical entities, the exploration of structure-activity relationships (SAR) in drug discovery programs, and the development of novel materials. Researchers can leverage its structure to create analogs of natural spiroketal compounds, which have been studied for their significant biological activities . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, employing standard safety practices for halogenated organic chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84658-00-4

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

5-bromo-7,12-dioxaspiro[5.6]dodecane

InChI

InChI=1S/C10H17BrO2/c11-9-5-1-2-6-10(9)12-7-3-4-8-13-10/h9H,1-8H2

InChI Key

TVGVWQHOFGNMPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)Br)OCCCCO2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bromo 7,12 Dioxaspiro 5.6 Dodecane and Analogous Structures

Targeted Bromination Strategies for Spiroketal Cores

The introduction of a bromine atom onto a spiroketal framework necessitates precise control over regioselectivity and stereoselectivity. Several powerful methods have been developed to achieve this, ranging from electrophilic cyclizations to radical-mediated pathways.

Halenium Ion-Initiated Spiroketalization for Selective Bromine Incorporation

A prominent strategy for the synthesis of brominated spiroketals involves the use of a halenium ion, specifically a bromenium ion (Br+), to initiate a spiroketalization cascade. This approach leverages the electrophilic nature of the bromenium ion to activate a carbon-carbon double bond within a suitably designed precursor, typically a keto-alkenol. The subsequent intramolecular attack by a tethered hydroxyl group and the ketonic oxygen leads to the formation of the spiroketal ring system with concomitant incorporation of a bromine atom.

The success of this methodology is often guided by the concept of Halenium Affinity (HalA), which helps in modulating the nucleophilic character of the reacting functional groups. For instance, a tethered alcohol with a protecting group like tetrahydropyranyl (THP) can template the molecule for a bromenium ion-initiated spiroketalization cascade. The reaction conditions can be fine-tuned to yield either mono- or di-brominated spiroketals. The addition of an external nucleophile, such as ethanol (B145695), can terminate the cascade after the initial bromospiroketalization, while its exclusion may lead to a subsequent bromination event.

A representative reaction scheme for this process is the diastereoselective bromospiroketalization of unsaturated keto-alcohols. The stereochemical outcome of the cyclization is influenced by the geometry of the starting material and the reaction conditions.

Precursor TypeReagentsProduct TypeKey Feature
Unsaturated Keto-Alcohol with THP etherN-Bromosuccinimide (NBS)Mono-bromospiroketalStereoselective bromine incorporation

This table illustrates a generalized approach to Halenium Ion-Initiated Spiroketalization.

Reductive Coupling Approaches Involving β-Bromo Ketals

Reductive coupling reactions offer a powerful tool for the construction of carbon-carbon bonds. In the context of brominated spiroketal synthesis, a notable approach involves the nickel-mediated tandem cyclization–coupling of β-bromo ketals with aryl iodides. rsc.org This methodology provides a stereocontrolled route to spiroketals, including and researchgate.net ring systems. rsc.org

The strategy relies on a ketal-tethered precursor containing a β-bromo substituent. A low-valent nickel catalyst facilitates an intramolecular cyclization onto the ketal, followed by a cross-coupling reaction with an aryl iodide. This cascade process allows for the efficient and stereoselective assembly of complex spiroketal structures. The stereochemistry of the final product is controlled by the geometry of the starting β-bromo ketal.

Reactant 1Reactant 2CatalystProduct Type
β-Bromo KetalAryl IodideNickel ComplexAryl-substituted Spiroketal

This table outlines the key components of the Nickel-mediated reductive coupling for spiroketal synthesis.

Radical-Mediated Cyclization Pathways to Brominated Spiroketals

Radical cyclizations provide an alternative and powerful method for the formation of cyclic systems, including spiroketals. While direct radical bromospiroketalization is less common, the cyclization of precursors containing a bromine atom can lead to the desired products. These reactions are typically initiated by a radical initiator, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), which generates a carbon-centered radical.

The key step involves the intramolecular cyclization of the radical onto a tethered acceptor, such as an alkene or an alkyne, to form the spiroketal ring system. The bromine atom can be incorporated into the starting material, for example, as part of a bromo ketal. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being generally favored. The stereochemical outcome can be influenced by the conformation of the radical intermediate.

A related approach is the radical oxidative cyclization of spiroacetals bearing a hydroxyalkyl side chain to form bis-spiroacetals, often mediated by reagents like iodobenzene (B50100) diacetate and iodine under photolytic conditions. nih.gov While this method focuses on further functionalization, the principles of radical cyclization are applicable to the primary formation of brominated spiroketals from appropriately designed precursors.

Annulation Reactions Utilizing Brominated Precursors for Fused Spiroketals

Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed for the synthesis of fused spiroketal systems. While not directly forming a simple spiroketal like 1-Bromo-7,12-dioxaspiro[5.6]dodecane, these methods are crucial for constructing more complex, polycyclic spiroketal-containing architectures.

A strategy for synthesizing fused bromofurans, which can be precursors or substructures of more complex spiroketals, involves the Mg-mediated dibromocyclopropanation of cycloalkanone-derived chalcones followed by a Cloke-Wilson rearrangement. semanticscholar.org This two-step sequence allows for the conversion of alkylidenecycloalkanones into bromofurans fused to various benzocycloalkanes. semanticscholar.org

The Robinson annulation is a classic example of a ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. While typically used for carbocyclic systems, analogous strategies, termed aza-Robinson annulations, have been developed for nitrogen-containing heterocycles. nih.gov The principles of annulation can be extended to oxygen-containing systems, where a brominated precursor could be used as a building block to construct a fused spiroketal.

Stereoselective Synthesis of Chiral Brominated Spiroketals

The control of stereochemistry is a paramount challenge in the synthesis of complex molecules. For chiral brominated spiroketals, where multiple stereocenters may be present, the development of asymmetric methodologies is essential.

Catalytic Asymmetric Methodologies for Enantiocontrol in Spiroketal Formation

Catalytic asymmetric synthesis offers an elegant and efficient approach to generating enantiomerically enriched spiroketals. This can be achieved through the use of chiral catalysts that can influence the stereochemical outcome of the spiroketalization reaction.

One strategy involves the use of a chiral sulfoxide (B87167) auxiliary to achieve the asymmetric synthesis of bisbenzannulated spiroketals. rsc.org In this approach, a racemic bromospiroketal undergoes a lithium-halogen exchange, allowing for the attachment of a chiral sulfoxide. The resulting diastereomers can be separated, and subsequent cleavage of the sulfoxide auxiliary yields the individual enantiomers of the spiroketal in high enantiopurity. rsc.org

Organocatalysis has also emerged as a powerful tool for enantioselective spiroketal synthesis. For instance, chiral Brønsted acids can catalyze the enantioselective spiroketalization of dihydropyrans bearing a pendant alcohol. Furthermore, an SPA-triazolium bromide catalyst has been shown to facilitate the transannular C-acylation of enol lactones, providing access to enantioenriched spirocyclic 1,3-diketones which can be precursors to spiroketals. rsc.org

The development of organohalogenite-catalyzed spiroketalization has enabled the enantioselective synthesis of bisbenzannulated spiroketal cores with high levels of enantioselectivity. semanticscholar.org These methods often rely on the formation of a chiral complex between the catalyst and the substrate, which then directs the cyclization to favor the formation of one enantiomer over the other.

Catalytic SystemSubstrate TypeKey TransformationStereochemical Outcome
Chiral Sulfoxide AuxiliaryRacemic BromospiroketalDiastereomer separation and auxiliary cleavageEnantiomerically pure spiroketals
Chiral Brønsted AcidDihydropyran with pendant alcoholEnantioselective spiroketalizationEnantioenriched spiroketals
SPA-Triazolium BromideEnol LactoneTransannular C-acylationEnantioenriched spirocyclic diketones
Organohalogenite CatalystAromatic precursorsAsymmetric intramolecular spiroketalizationEnantiomerically enriched bisbenzannulated spiroketals

This table summarizes various catalytic asymmetric methodologies for the synthesis of chiral spiroketals.

Diastereoselective Control during Bromination and Spirocyclization

Achieving stereocontrol is a central challenge in the synthesis of spiroketals. nih.gov The relative orientation of substituents on the spirocyclic framework is critical and is often determined during the spirocyclization step or subsequent functionalization, such as bromination. The diastereoselectivity of these transformations is influenced by a variety of factors, including the inherent thermodynamic preferences of the system, the reaction conditions, and the nature of the substrates and reagents employed. nih.govnih.gov

Spiroketal formation from a dihydroxy ketone precursor can proceed under either kinetic or thermodynamic control. nih.gov Thermodynamic control often favors the formation of the most stable diastereomer, which is typically stabilized by the anomeric effect. However, accessing less stable, or "contra-thermodynamic," diastereomers requires kinetically controlled conditions. nih.gov For instance, the choice of acid catalyst and solvent can dramatically influence the stereochemical outcome. Studies on benzannulated spiroketals have shown that scandium(III) triflate can catalyze stereocomplementary spirocyclizations depending on the solvent, yielding different diastereomers under kinetic versus thermodynamic control. nih.gov

The direct bromination of a pre-formed spiroketal is also a key step where stereocontrol is crucial. The reaction of spiroketals with brominating agents can yield a mixture of diastereomeric α-bromo spiroketals. acs.org The product distribution is often thermodynamically regulated. acs.org For related 1,5-dioxaspiro[5.5]undecane systems, bromination has been shown to be highly regio- and diastereoselective, with the stereoselectivity explained by the asymmetric induction of existing chiral centers and the chiral spiro skeleton itself. psu.edu In many cases, only diastereoisomers with a trans disposition of the bromine atoms are obtained. psu.edu

Below is a table summarizing factors that influence diastereoselectivity in spiroketal synthesis and bromination.

TransformationControlling FactorTypical Outcome
Spirocyclization Thermodynamic Control (e.g., Brønsted acid catalysis)Formation of the most stable spiroketal isomer (anomerically favored).
Spirocyclization Kinetic Control (e.g., specific catalysts, low temperatures)Access to less stable, "contra-thermodynamic" spiroketal isomers. nih.gov
Bromination Asymmetric induction from existing chiral centersHigh diastereoselectivity, often favoring a specific orientation of the bromine atom. psu.edu
Bromination Thermodynamic EquilibrationFormation of the most stable α-bromo spiroketal diastereomer. acs.org

Precursor Design and Functional Group Transformations for Brominated Spiroketal Scaffolds

The efficient synthesis of brominated spiroketals relies heavily on the rational design of acyclic precursors and the strategic application of functional group transformations. The choice of starting materials and the sequence of reactions are planned to construct the carbon skeleton and introduce the necessary oxygen functionalities that will ultimately form the spiroketal rings.

Nitroalkanes have emerged as versatile and powerful building blocks in the synthesis of spiroketals. nih.govmdpi.com Their utility stems from the dual reactivity of the nitro group. The α-protons of nitroalkanes are acidic, allowing for the easy formation of nitronate anions in the presence of mild bases. mdpi.com These nucleophilic anions can participate in carbon-carbon bond-forming reactions, such as nitroaldol (Henry) and Michael reactions, to assemble the dihydroxy ketone backbone required for spirocyclization. nih.govmdpi.com

The general synthetic sequence is outlined below:

C-C Bond Formation: A nitroalkane is deprotonated to form a nitronate anion.

Chain Elongation: The nitronate anion reacts with electrophiles (e.g., aldehydes, enones) via nitroaldol or Michael reactions to build the carbon chain containing the future hydroxyl groups.

Nef Reaction: The nitro group is converted into a carbonyl (keto) group.

Spirocyclization: Acid-catalyzed reaction between the ketone and the two hydroxyl groups forms the spiroketal rings.

The introduction of a bromine atom onto a pre-formed spiroketal framework is a common strategy to produce compounds like this compound. This direct bromination typically targets the α-carbon atoms adjacent to the ring oxygens. acs.org Under appropriate conditions, the spiroketal can exist in equilibrium with a monocyclic enol or enol ether equivalent, which facilitates the reaction with an electrophilic bromine source. acs.org

Various brominating agents can be employed, including elemental bromine (Br₂) and N-bromosuccinimide (NBS). The reaction of 1,6-dioxaspiro[4.4]nonane with bromine, for example, has been shown to yield 4-bromo and 4,9-dibromo derivatives. acs.org Similarly, a bromination-dehydrobromination sequence has been successfully applied to saturated 1,6-dioxaspiro[4.4]nonanes to afford unsaturated, naturally occurring spiroketals. rsc.org

The stereochemical outcome of these brominations is a critical consideration. As mentioned previously, the reaction can be highly diastereoselective, often leading to a thermodynamically favored product. acs.orgpsu.edu For instance, studies on the bromination of 1,7-dioxaspiro[5.5]undecane have shown that the distribution of axial and equatorial bromo-substituted products is thermodynamically controlled. acs.org

The table below presents examples of reagents used for the bromination of spiroketal systems.

ReagentSubstrate TypeProduct TypeReference
Bromine (Br₂) in CCl₄ 1,7-Dioxaspiro[5.5]undecaneα-Bromo and α,α'-dibromo spiroketals acs.org
N-Bromosuccinimide (NBS) Saturated 1,6-dioxaspiro[4.4]nonanesBrominated spiroketals (intermediates) rsc.org
Bromine (Br₂) in CH₂Cl₂ Spiro 1,3-dioxanesDibrominated spiro 1,3-dioxanes psu.edu

This direct bromination approach is a viable late-stage functionalization in the synthesis of α-bromine-containing spiroketal natural products and their analogs. acs.org

Mechanistic Investigations of Brominated Spiroketal Reactions

Elucidation of Reaction Pathways in Bromospiroketalization

The formation of brominated spiroketals, known as bromospiroketalization, is a complex cascade reaction. Researchers have focused on understanding the underlying principles that govern its efficiency and selectivity.

A significant advancement in predicting the outcome of halofunctionalization reactions has been the development of the Halenium Affinity (HalA) scale. ugr.esmnstate.edu HalA is a computationally derived thermodynamic parameter that quantifies the affinity of a functional group for a halenium ion (e.g., bromenium ion, Br⁺). mnstate.eduCurrent time information in Pasuruan, ID. It serves as a powerful tool to rank Lewis bases, such as alkenes, carbonyls, and ethers, based on their ability to stabilize a "free halenium ion". ugr.esdalalinstitute.com This quantitative measure goes beyond simple chemical intuition, accounting for subtle electronic, steric, and stereoelectronic effects to predict chemoselectivity in molecules with multiple nucleophilic sites. ugr.esdalalinstitute.com

In the context of bromospiroketalization, HalA has been employed as a guiding principle to modulate the typically weak nucleophilic character of ketones. Current time information in Pasuruan, ID. For instance, in the formation of brominated spiroketals from substrates containing a ketone and a tethered alcohol, the HalA parameter helps to fine-tune the ketone's nucleophilic strength. This is achieved by considering the templating effect of the pendant protected alcohol, which enhances the Halenium Affinity of the system. Current time information in Pasuruan, ID. This catalyst-controlled bromenium transfer to an olefin, activated through its interaction with a pendant ketone, is a key concept in achieving selective transformations. ugr.es By computationally evaluating the HalA values of different sites on a molecule, researchers can predict which functional group will preferentially interact with the bromenium ion, thereby controlling the regio- and stereoselectivity of the spiroketalization cascade. ugr.esCurrent time information in Pasuruan, ID.

Table 1: Factors Influencing Halenium Affinity (HalA)

Factor Description Impact on Bromospiroketalization
Nucleophilicity The ability of a functional group (e.g., alkene, ketone) to donate electrons to the bromenium ion. Higher nucleophilicity leads to a stronger interaction and a more favorable reaction pathway.
Anchimeric Assistance The stabilizing effect of neighboring functional groups (e.g., a tethered alcohol). Can significantly modulate the HalA value of an alkene, guiding the reaction's stereochemical outcome. dalalinstitute.com
Steric Hindrance The spatial arrangement of atoms that may impede the approach of the bromenium ion. Can disfavor reaction at a particular site, influencing regioselectivity.

| Electronic Effects | The influence of electron-donating or electron-withdrawing groups on the nucleophilic center. | Perturbs the electron density of the nucleophile, altering its HalA value. dalalinstitute.com |

The mechanism of bromospiroketalization proceeds through a series of reactive intermediates. The initial step involves the electrophilic addition of a bromine source to an alkene, which does not form a simple carbocation but rather a cyclic bromonium ion . nih.govmasterorganicchemistry.comlibretexts.org In this three-membered ring intermediate, the positive charge is shared between the bromine atom and the two carbon atoms of the former double bond. masterorganicchemistry.com

This bromonium ion is a key intermediate that dictates the stereochemistry of the reaction. The subsequent step involves a nucleophilic attack on one of the carbons of the bromonium ion. In bromospiroketalization, this nucleophile is an internal oxygen atom, typically from a ketone or a deprotected alcohol. The attack occurs in an Sₙ2-like fashion from the side opposite the bromonium ring, leading to an anti-addition geometry. nih.govlibretexts.org

Following the opening of the bromonium ion, an oxocarbenium ion is often formed as another critical intermediate. Current time information in Pasuruan, ID. This species is a carbocation stabilized by an adjacent oxygen atom. The formation of the oxocarbenium ion is a pivotal point in the reaction cascade. Its fate can be influenced by the reaction conditions. For example, the exclusion of a mediating solvent like ethanol (B145695) can bias the oxocarbenium ion towards α-deprotonation, which can then be followed by a second bromination event, leading to dibrominated spiroketals. Current time information in Pasuruan, ID.

The characterization of these transient intermediates is challenging due to their short lifetimes. Their existence is often inferred from the stereochemical outcomes of the reaction and supported by computational modeling. However, experimental evidence can be gathered through various techniques, including low-temperature NMR spectroscopy and trapping experiments, where a potent external nucleophile is added to intercept the intermediate. chem-station.com The structure of the final products, as determined by methods like NMR, FTIR, and mass spectrometry, provides crucial retrospective information about the intermediates that led to their formation. rsc.org

Mechanistic Aspects of Transformations Involving the Bromine Moiety within the Spiroketal System

Once the 1-Bromo-7,12-dioxaspiro[5.6]dodecane structure is formed, the bromine moiety itself can participate in subsequent transformations. The reactivity of the C-Br bond is influenced by the unique structural and electronic environment of the spiroketal framework.

A key mechanistic pathway available to such systems is Neighboring Group Participation (NGP) . nih.gov In this mechanism, a nearby functional group acts as an internal nucleophile, assisting in the departure of the leaving group (in this case, the bromide ion). For this compound, the ether oxygen atoms of the spiroketal rings are suitably positioned to act as neighboring groups. nih.gov

The participation of an ether oxygen would proceed via an intramolecular Sₙ2 attack on the carbon bearing the bromine atom. This would displace the bromide and form a tricyclic oxonium ion intermediate. nih.gov This intramolecular step is often kinetically favorable due to the close proximity of the reacting centers. The resulting strained oxonium ion is highly electrophilic and susceptible to attack by an external nucleophile. This second Sₙ2 reaction opens the ring and leads to the final product.

Computational and Experimental Approaches to Reaction Mechanism Verification

The validation of a proposed reaction mechanism requires a synergistic combination of computational and experimental methods. These approaches provide complementary information that, when taken together, can build a comprehensive picture of the reaction pathway.

Computational Approaches: Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating organic reaction mechanisms. These methods allow for the in-silico modeling of the entire reaction coordinate.

Transition State Analysis: Chemists can calculate the structures and energies of transition states, which correspond to the highest energy point along the reaction path. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility.

Intermediate Characterization: The geometries and relative stabilities of proposed intermediates, such as bromonium and oxocarbenium ions, can be calculated to assess their viability.

Molecular Dynamics: For complex reactions, ab initio molecular dynamics (AIMD) simulations can reveal dynamic effects that are not apparent from static models, offering insights into selectivity when multiple reaction channels are accessible.

Table 2: Common Computational and Experimental Verification Techniques

Technique Type Information Provided
Density Functional Theory (DFT) Computational Geometries and energies of reactants, intermediates, transition states, and products.
Kinetic Studies Experimental Reaction rates, rate laws, and activation parameters (e.g., via Eyring analysis).
Isotopic Labeling Experimental Tracks the position of atoms throughout a reaction, revealing bond-making and bond-breaking steps.
Stereochemical Analysis Experimental Determines the 3D arrangement of atoms in the product, providing clues about the mechanism (e.g., Sₙ2 vs. Sₙ1, anti-addition).
In-situ Spectroscopy Experimental Direct observation of reactive intermediates under specific conditions (e.g., low temperature).

| Trapping Experiments | Experimental | Uses an added reagent to intercept and identify a transient intermediate. chem-station.com |

Experimental Approaches: Experimental studies provide the real-world data necessary to ground and validate computational models.

Kinetic Studies: Measuring the rate of a reaction and its dependence on the concentration of reactants allows for the determination of the rate law, which provides critical information about the species involved in the rate-determining step.

Isotope Effect Studies: By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H), chemists can measure changes in the reaction rate. A significant kinetic isotope effect (KIE) indicates that the bond to the labeled atom is being broken in the rate-determining step.

Stereochemical Studies: The analysis of the product's stereochemistry is a powerful tool. For example, observing anti-addition in a bromination reaction strongly supports the involvement of a cyclic bromonium ion intermediate. libretexts.org

Crossover Experiments: These experiments can determine whether a reaction is intramolecular or intermolecular by running a reaction with a mixture of labeled and unlabeled substrates and analyzing the product distribution.

By integrating the predictive power of computational chemistry with the empirical evidence from these experimental techniques, a detailed and robust understanding of the mechanisms governing the reactions of this compound can be achieved.

Stereochemical and Conformational Analysis of 1 Bromo 7,12 Dioxaspiro 5.6 Dodecane Systems

Detailed Analysis of Anomeric and Stereoelectronic Effects in Dioxaspiro[5.6]dodecane Systems

The conformational behavior of 7,12-dioxaspiro[5.6]dodecane frameworks is largely governed by the anomeric effect. This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane-like ring to favor an axial orientation, despite the potential for increased steric hindrance. e-tarjome.com In the context of spiroketals, a "double anomeric effect" is often observed, where the most stable conformation is one in which both C-O bonds of the spirocenter are axial to their respective rings. This arrangement allows for the optimal overlap of the lone pair orbitals of the ring oxygens with the antibonding (σ*) orbitals of the adjacent C-O bonds, leading to a stabilizing delocalization of electron density. mdpi.com

The magnitude of the anomeric effect is influenced by several factors, including the nature of the heteroatoms and the solvent environment. In dioxaspiro[5.6]dodecane systems, the chair-like conformations of the six- and seven-membered rings are preferred. The anomeric effect strongly favors conformations where the oxygen atoms of one ring are positioned anti-periplanar to the C-O bonds of the other ring at the spirocenter. e-tarjome.com This stereoelectronic control often overrides purely steric considerations, forcing substituents into otherwise unfavorable axial positions to maximize this stabilizing interaction. researchgate.net

Table 1: Key Stereoelectronic Interactions in Dioxaspiro[5.6]dodecane Systems

InteractionDescriptionConsequence on Conformation
Anomeric Effect Overlap between an oxygen lone pair (n) and the antibonding orbital (σ*) of an adjacent C-O bond.Favors axial orientation of the C-O bonds at the spirocenter.
Exo-Anomeric Effect A related effect involving the orientation of substituents on the ring oxygens.Influences the rotational preference of exocyclic groups.
Gauche Interactions Steric repulsion between adjacent non-bonded atoms or groups.Can destabilize certain conformations, counteracting the anomeric effect.
Dipole-Dipole Interactions Electrostatic interactions between polar bonds.Can influence the overall conformational energy landscape.

Influence of Bromine Substitution on Spiroketal Ring Conformations

The introduction of a bromine atom at the C1 position of the 7,12-dioxaspiro[5.6]dodecane scaffold is expected to have a significant impact on the conformational equilibrium. The bromine substituent can occupy either an axial or an equatorial position on the six-membered ring. The preferred orientation will be a result of the balance between steric hindrance and stereoelectronic interactions.

Furthermore, the electronegativity of the bromine atom can induce electronic effects that propagate through the ring system, potentially modulating the strength of the anomeric effect. The precise conformational outcome will therefore be a subtle balance of these competing factors.

Diastereomeric Relationships and Interconversion Dynamics

The presence of multiple stereocenters in 1-Bromo-7,12-dioxaspiro[5.6]dodecane, including the spirocenter and the C1 carbon bearing the bromine atom, gives rise to the possibility of several diastereomers. The relative stability of these diastereomers is determined by the conformational preferences of the rings and the orientation of the substituents.

Interconversion between different conformations of the spiroketal rings can occur through a process of ring flipping. However, the spirocyclic nature of the molecule imposes significant constraints on this process. The interconversion between diastereomers, which would require breaking and reforming of covalent bonds, is a much higher energy process and typically does not occur under normal conditions. The thermodynamic stability of each diastereomer is a key factor, with the most stable isomer being the one that minimizes unfavorable steric interactions while maximizing stabilizing stereoelectronic effects like the anomeric effect. beilstein-journals.org

Advanced Spectroscopic and Diffraction Techniques for Conformational Elucidation

The precise three-dimensional structure and conformational dynamics of this compound can be elucidated using a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for conformational analysis. researchgate.net Key parameters such as chemical shifts, coupling constants (³J), and Nuclear Overhauser Effect (NOE) correlations provide detailed information about the spatial arrangement of atoms. beilstein-journals.orgnih.gov For instance, the magnitude of the ³J(H,H) coupling constants can be used to determine the dihedral angles between adjacent protons, which in turn reveals the chair or twist-boat conformation of the rings. NOE data provides through-space correlations between protons that are close in proximity, helping to establish the relative stereochemistry and the axial or equatorial orientation of substituents.

X-ray Diffraction: For crystalline samples, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the solid-state conformation. springernature.com This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's three-dimensional structure. This data is invaluable for validating computational models and understanding the intricate packing forces in the crystalline state.

Computational Modeling: Molecular mechanics and quantum chemical calculations are instrumental in exploring the potential energy surface of the molecule. These methods can be used to predict the relative energies of different conformations and diastereomers, providing insights into their thermodynamic stability. By calculating theoretical NMR parameters and comparing them with experimental data, the most likely solution-state conformation can be identified.

Table 2: Application of Analytical Techniques for Conformational Analysis

TechniqueInformation ObtainedRelevance to this compound
¹H NMR Chemical shifts, coupling constants, NOE correlations.Determination of proton environments, dihedral angles, and through-space proximities to define ring conformation and substituent orientation.
¹³C NMR Chemical shifts.Provides information on the electronic environment of each carbon atom, which is sensitive to conformational changes. researchgate.net
X-ray Diffraction Precise bond lengths, bond angles, and torsional angles.Unambiguous determination of the solid-state conformation and absolute stereochemistry. springernature.com
Computational Modeling Relative energies of conformers, predicted geometries, and spectroscopic parameters.Complements experimental data by providing a theoretical framework for understanding conformational preferences.

Advanced Characterization Methodologies for Structural and Mechanistic Insights

High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic methods are fundamental to molecular characterization, probing the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. matrix-fine-chemicals.comresearchgate.net For 1-Bromo-7,12-dioxaspiro[5.6]dodecane, a suite of NMR experiments would be essential.

¹H NMR Spectroscopy : This technique provides information about the chemical environment and connectivity of protons. The spectrum for this compound would be complex, with distinct signals for the proton on the bromine-bearing carbon (C1), the protons adjacent to the ether oxygens, and the various methylene groups in the six- and seven-membered rings. The proton at C1 would be expected to appear significantly downfield due to the deshielding effect of the bromine atom. Protons on carbons adjacent to the ether oxygens would also exhibit a downfield shift. Spin-spin coupling patterns would reveal which protons are adjacent to one another, helping to piece together the molecular structure.

¹³C NMR Spectroscopy : This experiment identifies all unique carbon atoms in the molecule. Key signals would include the carbon atom bonded to bromine (expected in the 30-40 ppm range), the spiro carbon atom (a quaternary carbon with a distinctive chemical shift), and the carbons adjacent to the ether oxygens (typically in the 60-80 ppm range).

¹⁷O NMR Spectroscopy : Although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, this technique could directly probe the electronic environment of the two ether oxygen atoms, confirming their presence within the dioxaspirocyclic system.

2D NMR (e.g., COSY, HSQC, HMBC, NOESY) : Two-dimensional NMR experiments are crucial for assembling the full structure. COSY (Correlation Spectroscopy) would establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Finally, NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is indispensable for determining the molecule's stereochemistry and the relative orientation of the two rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on established chemical shift principles for similar functional groups and structural motifs.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
C1-H 3.5 - 4.030 - 40Multiplet
C6, C8-H3.4 - 3.860 - 70Multiplet
C11-H3.4 - 3.860 - 70Multiplet
C2, C5-H1.2 - 2.020 - 35Multiplet
C9, C10-H1.2 - 2.020 - 35Multiplet
C7 (Spiro)-95 - 105-

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₁H₁₉BrO₂), HRMS would confirm this composition with high accuracy. A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, there would be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M+) and another for the molecule with the ⁸¹Br isotope (M+2). Fragmentation patterns observed in the mass spectrum would provide further structural clues, likely showing the loss of the bromine radical (•Br) and characteristic cleavage of the ether rings.

Table 2: Predicted HRMS Data for this compound

IonCalculated Exact Mass (Da)Expected Relative Intensity (%)
[C₁₁H₁₉⁷⁹BrO₂]⁺278.0568~100
[C₁₁H₁₉⁸¹BrO₂]⁺280.0548~98

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be dominated by absorptions corresponding to its alkane and ether components. The most prominent feature would be a strong, characteristic C-O stretching band for the cyclic ether functionalities, typically appearing in the 1050-1150 cm⁻¹ region. Additionally, various C-H stretching and bending vibrations from the alkyl portions of the rings would be observed around 2850-3000 cm⁻¹ and 1470-1350 cm⁻¹, respectively. The C-Br stretching vibration would be expected in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2850-3000C-H Stretch (alkane)Medium-Strong
1470-1350C-H Bend (alkane)Medium
1050-1150C-O Stretch (ether)Strong
500-600C-Br StretchMedium-Weak

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. If a suitable single crystal of this compound can be grown, this technique would provide an exact model of the molecule as it exists in the solid state. The resulting crystallographic data would unambiguously determine all bond lengths, bond angles, and torsion angles. Crucially, it would reveal the absolute stereochemistry at the spirocenter and the bromine-substituted carbon, as well as the precise conformations adopted by the six-membered cyclohexane and seven-membered cycloheptane rings. This technique stands as the gold standard for validating the structural assignments made by spectroscopic methods.

Advanced Chromatographic Techniques for Purity and Isomer Separation

Advanced chromatographic techniques are essential for verifying the purity of a sample and for separating different isomers. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be employed to assess the sample's purity, ensuring that the spectroscopic and crystallographic data are obtained from a single, uncontaminated compound. If the synthesis of this compound results in a mixture of stereoisomers (enantiomers or diastereomers), specialized chiral chromatography techniques could be developed to separate these individual isomers. This separation is critical for studying the specific biological or chemical properties of each unique stereoisomer.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

There are no available studies that have employed Density Functional Theory (DFT) to investigate the reaction mechanisms or transition states involving 1-Bromo-7,12-dioxaspiro[5.6]dodecane. Such calculations would be valuable for understanding its reactivity, potential degradation pathways, and the energetics of its formation or derivatization.

Computational Modeling of Halenium Ion Affinities and Reactivity Profiles

No computational models have been published that detail the halenium ion affinities or reactivity profiles of this compound. This type of study would provide insight into the electrophilicity of the bromine atom and the compound's potential to participate in halogen bonding or other electrophilic reactions.

Prediction of Conformational Preferences and Stereochemical Outcomes using Computational Methods

There is a lack of published research on the use of computational methods to predict the conformational preferences and stereochemical outcomes of reactions involving this compound. Such studies are crucial for understanding the three-dimensional structure of the molecule and how this influences its chemical behavior and interactions.

Molecular Dynamics Simulations for Investigating Spiroketal Dynamics and Stability

No molecular dynamics simulations have been reported for this compound. These simulations would be instrumental in understanding the dynamic behavior of the spiroketal ring system, its stability over time, and its interactions with different solvent environments.

Synthetic Utility and Chemical Transformations of 1 Bromo 7,12 Dioxaspiro 5.6 Dodecane

Strategic Utilization as Synthetic Building Blocks in Complex Molecule Synthesis

The presence of a bromine atom on the spiroketal framework of 1-bromo-7,12-dioxaspiro[5.6]dodecane makes it a valuable precursor in the synthesis of more complex molecular architectures. The carbon-bromine bond can be strategically manipulated to introduce a wide range of functional groups and build intricate carbon skeletons.

Elaboration of the Bromine Atom for Further Functionalization and Diversification

The bromine atom in this compound serves as a key functional group for further molecular elaboration. Its reactivity is analogous to that of other α-bromo ethers and alkyl bromides, allowing for a diverse range of transformations. While specific studies on this compound are not extensively documented, the chemical behavior can be inferred from related bromo-spiroketals and α-bromo ketones. acs.orgorganic-chemistry.org

The carbon-bromine bond can be targeted for nucleophilic substitution reactions, allowing for the introduction of various heteroatom-based nucleophiles. For instance, reactions with alcohols, thiols, and amines can lead to the corresponding ethers, thioethers, and amines, respectively. This functionalization is crucial for modifying the physicochemical properties of the spiroketal scaffold and for building libraries of compounds for screening purposes.

Furthermore, the bromine atom can be replaced with other halogens through Finkelstein-type reactions, or it can be eliminated to form an unsaturated spiroketal, providing another avenue for diversification. The stereochemistry of these transformations is a critical aspect, with the potential for both inversion and retention of configuration at the carbon center depending on the reaction conditions and the nature of the nucleophile. acs.org

Introduction of Diverse Chemical Entities through Bromine Reactivity

The reactivity of the bromine atom in this compound is not limited to nucleophilic substitution. It can also participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons.

Table 1: Potential Carbon-Carbon Bond-Forming Reactions at the Brominated Carbon

Reaction TypeReagent/CatalystPotential Product
Grignard ReactionMg, followed by electrophileAlkylated spiroketal
Organocuprate CouplingR₂CuLiAlkylated spiroketal
Suzuki CouplingArylboronic acid, Pd catalystArylated spiroketal
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynylated spiroketal
Heck CouplingAlkene, Pd catalystAlkenylated spiroketal

These metal-catalyzed cross-coupling reactions are powerful tools for introducing aryl, alkynyl, and alkenyl moieties onto the spiroketal framework. Such modifications can significantly increase the structural complexity and provide access to novel compounds with potentially interesting properties. The tolerance of the spiroketal group to these reaction conditions is a key consideration for successful synthesis.

Participation in Cascade and Annulation Reactions for Novel Ring Systems

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve two or more consecutive transformations in a single synthetic operation without the isolation of intermediates. wikipedia.org The reactive nature of the carbon-bromine bond in this compound makes it a potential substrate for initiating such cascades.

For instance, a nucleophilic attack on a different part of the molecule could be followed by an intramolecular displacement of the bromide, leading to the formation of a new ring system. Radical-based cascade reactions are also a possibility, where the initial formation of a radical at the brominated carbon could trigger a series of cyclization events. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are another area where this compound could find utility. For example, it could potentially act as an electrophile in a [3+2] or [4+2] annulation process with a suitable reaction partner, leading to the construction of fused or spirocyclic ring systems. rsc.org The development of such reactions would provide a rapid entry to complex polycyclic architectures containing the spiroketal motif. nih.gov

Development of Spiroketal-Based Scaffolds for Chemical Probes (Focus on chemical synthesis, not biological activity)

The spiroketal scaffold is a common feature in many natural products and has been identified as a "privileged scaffold" in medicinal chemistry. rsc.org The synthesis of libraries of spiroketal-based compounds is therefore of significant interest for the discovery of new chemical probes to investigate biological processes.

The chemical modifications enabled by the bromine atom in this compound are directly applicable to the synthesis of spiroketal-based scaffolds for chemical probes. By systematically varying the substituents introduced at the brominated position, a diverse collection of molecules can be generated. nih.gov

For example, the introduction of fluorescent tags, biotin (B1667282) labels, or photoreactive groups via nucleophilic substitution or cross-coupling reactions would yield chemical probes suitable for various biochemical assays. The synthesis of such probes requires robust and versatile chemical methodologies that are compatible with the spiroketal core. nih.gov The development of efficient synthetic routes starting from this compound would therefore be a valuable contribution to the field of chemical biology.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Stereoselective Bromospiroketalization Reactions

The stereocontrolled synthesis of spiroketals remains a significant challenge in organic synthesis. nih.gov Future research will likely focus on the development of novel bromospiroketalization reactions that can afford high levels of stereoselectivity. This involves the formation of the spiroketal ring and the concurrent introduction of the bromine atom in a single, highly controlled step.

One promising avenue is the use of chiral catalysts to direct the stereochemical outcome of the reaction. For instance, enantioselective bromination of an unsaturated precursor alcohol could be followed by an intramolecular spiroketalization. The development of new catalytic systems, perhaps employing chiral Lewis acids or organocatalysts, could enable the synthesis of specific stereoisomers of 1-Bromo-7,12-dioxaspiro[5.6]dodecane.

Hypothetical Stereoselective Bromospiroketalization Methods:

Catalyst SystemProposed SubstrateExpected OutcomePotential Advantages
Chiral Phosphoric Acidω-alkenyl diolHigh enantiomeric excess of a specific diastereomerOrganocatalytic, metal-free, mild reaction conditions
Gold(I) Complex with Chiral LigandAlkynyl diolControl over both spiroketal and C-Br stereocentersMild activation of alkynes, potential for tandem reactions
Chiral N-Bromosuccinimide (NBS) ReagentUnsaturated hydroxy etherDiastereoselective bromination and cyclizationDirect introduction of bromine from a chiral source

Exploration of New Reactivity Modes and Cross-Coupling Methodologies for the Bromine Moiety

The bromine atom in this compound is a key functional group that can be exploited for further molecular elaboration through cross-coupling reactions. While traditional palladium-catalyzed couplings like Suzuki and Stille reactions are well-established, future research will likely explore novel cross-coupling methodologies tailored for the unique steric and electronic environment of the spiroketal scaffold. nih.govlibretexts.org

This could include the development of nickel- or copper-catalyzed cross-coupling reactions, which may offer different reactivity profiles and functional group tolerance. Furthermore, the exploration of photoredox catalysis could open up new avenues for forming carbon-carbon and carbon-heteroatom bonds under mild conditions, preserving the integrity of the spiroketal core.

Potential Cross-Coupling Partners and Methodologies:

Coupling TypeReagentCatalyst SystemPotential Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base1-Aryl-7,12-dioxaspiro[5.6]dodecane
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / Base1-Alkynyl-7,12-dioxaspiro[5.6]dodecane
Buchwald-HartwigAminePd₂(dba)₃ / Chiral Ligand1-Amino-7,12-dioxaspiro[5.6]dodecane
NegishiOrganozinc reagentPd(0) or Ni(0) complex1-Alkyl/Aryl-7,12-dioxaspiro[5.6]dodecane

The development of these methodologies will be crucial for the synthesis of diverse libraries of spiroketal derivatives for biological screening.

Integration of Chemoenzymatic or Biocatalytic Approaches for Sustainable Synthesis

In the quest for greener and more sustainable chemical processes, the integration of enzymatic or biocatalytic methods in the synthesis of complex molecules like this compound is a highly attractive prospect. nih.govethz.chnih.gov Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. nih.gov

Future research could focus on identifying or engineering enzymes, such as halogenases, that can selectively brominate a spiroketal precursor. Alternatively, biocatalytic desymmetrization of a prochiral diol could be a key step in an enantioselective synthesis of the spiroketal core. Chemoenzymatic approaches, which combine the best of both chemical and biological catalysis, could provide highly efficient and sustainable routes to these valuable compounds.

Advanced Computational Design for Rational Synthesis and Property Prediction

The use of computational chemistry is becoming increasingly integral to modern synthetic planning. researchgate.netnih.gov For a molecule like this compound, computational tools can be employed to predict its conformational preferences, which are crucial for understanding its reactivity and biological activity.

Future research will likely leverage advanced computational methods, including density functional theory (DFT) and molecular dynamics (MD) simulations, to:

Design more efficient synthetic routes: By modeling reaction pathways and transition states, researchers can identify the most promising reaction conditions and catalysts.

Predict spectroscopic properties: This can aid in the characterization of new compounds.

Screen for potential biological activity: By docking the molecule into the active sites of various enzymes and receptors, researchers can prioritize which derivatives to synthesize for biological testing.

This in silico approach will accelerate the discovery and development of new spiroketal-based compounds with desired properties.

Expansion of Spiroketal-Based Chemical Libraries for Advanced Synthetic Applications

The development of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. tandfonline.comresearchgate.netmskcc.org this compound can serve as a versatile building block for the creation of extensive spiroketal-based libraries. spirochem.comspirochem.com

Future efforts will be directed towards the parallel synthesis of a wide range of derivatives by exploiting the reactivity of the bromine atom. This will involve the use of high-throughput screening techniques to rapidly evaluate the biological activity of the synthesized compounds. The resulting libraries will be a valuable resource for identifying new lead compounds for drug development and for discovering novel materials with unique properties.

Q & A

Q. What analytical challenges arise in studying crystallization behavior, and how are they addressed?

  • Methodological Answer : Solvent polarity impacts nucleation. Use van’t Hoff analysis to correlate solubility (in dodecane vs. toluene) with temperature. MSZW (Metastable Zone Width) measurements via turbidimetry optimize crystallization conditions, critical for biofuel additive formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.